ESI-09
Overview
Description
ESI-09 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an oxazole ring, a chloroaniline moiety, and a cyanide group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Mechanism of Action
Target of Action
ESI-09 primarily targets the exchange proteins directly activated by cAMP (EPACs), specifically EPAC1 and EPAC2 . These proteins are ubiquitously expressed intracellular cAMP receptor families . They play a crucial role in various physiological processes, including muscle contraction, metabolism, calcium homeostasis, cell apoptosis, immune regulation, cell adhesion, secretion, and the regulation of gene expression .
Mode of Action
This compound acts as a competitive inhibitor of EPAC1 and EPAC2 . It blocks the activity and functions of these proteins, thereby inhibiting the cAMP-dependent EPAC GEF activity . The compound’s action towards EPAC proteins is highly sensitive to minor modifications of the 3-chlorophenyl moiety .
Biochemical Pathways
The cAMP signaling cascade is the primary biochemical pathway affected by this compound . This pathway is one of the most frequently targeted pathways for the development of pharmaceuticals . By inhibiting EPAC activity, this compound disrupts the normal functioning of this pathway, leading to various downstream effects.
Pharmacokinetics
It’s important to note that the compound is highly hydrophobic, with a calculated clogp of 454 . This property could influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of EPAC activity by this compound has been shown to recapitulate genetic phenotypes of EPAC knockout mice when applied in vivo . This suggests that the compound can have significant molecular and cellular effects, potentially influencing a wide range of physiological processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its low aqueous solubility due to its high hydrophobicity could affect its efficacy and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ESI-09 typically involves multiple steps, starting from commercially available starting materials
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of specialized equipment and processes to ensure the safety and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ESI-09 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloroaniline moiety can undergo nucleophilic substitution reactions.
Addition: The cyanide group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
ESI-09 has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Shares the tert-butyl group but lacks the oxazole and cyanide functionalities.
N-Boc-hydroxylamine: Contains a similar carbamate structure but differs in the functional groups attached.
Cresol: Contains a hydroxyl group attached to a benzene ring, differing significantly in structure and reactivity.
Uniqueness
ESI-09 is unique due to its combination of functional groups, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(1E)-2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-16(2,3)14-8-12(21-23-14)15(22)13(9-18)20-19-11-6-4-5-10(17)7-11/h4-8,19H,1-3H3/b20-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEATJQGQHDURZ-DEDYPNTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)C(=NNC2=CC(=CC=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)/C(=N/NC2=CC(=CC=C2)Cl)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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